molecular formula C22H13BrN4O4S B11645126 (5Z)-5-{[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-3-(4-bromophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione

(5Z)-5-{[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-3-(4-bromophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione

Cat. No.: B11645126
M. Wt: 509.3 g/mol
InChI Key: YYGSBDZHQQJGNI-PTNGSMBKSA-N
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Description

The compound (5Z)-5-{[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE}-1-(4-BROMOPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule that features a unique combination of functional groups, including a benzodiazole, furan, and diazinane trione

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE}-1-(4-BROMOPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and furan intermediates, which are then coupled under specific conditions to form the desired product. Common reagents used in these reactions include sulfur-containing compounds, brominated aromatics, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product. The preparation method is designed to be scalable and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE}-1-(4-BROMOPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with some reactions requiring ambient conditions while others may need elevated temperatures or specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

(5Z)-5-{[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE}-1-(4-BROMOPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE}-1-(4-BROMOPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE}-1-(4-BROMOPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H13BrN4O4S

Molecular Weight

509.3 g/mol

IUPAC Name

(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1-(4-bromophenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C22H13BrN4O4S/c23-12-5-7-13(8-6-12)27-20(29)15(19(28)26-22(27)30)11-14-9-10-18(31-14)32-21-24-16-3-1-2-4-17(16)25-21/h1-11H,(H,24,25)(H,26,28,30)/b15-11-

InChI Key

YYGSBDZHQQJGNI-PTNGSMBKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)/C=C\4/C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)Br

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)C=C4C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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